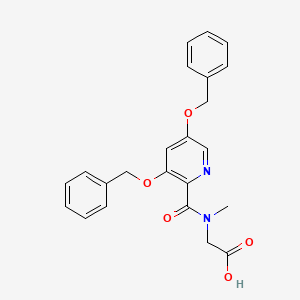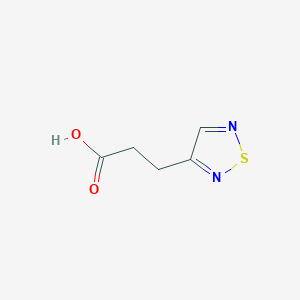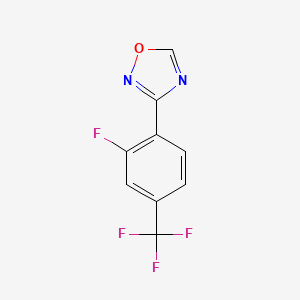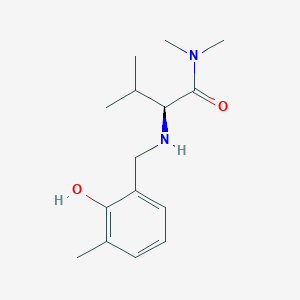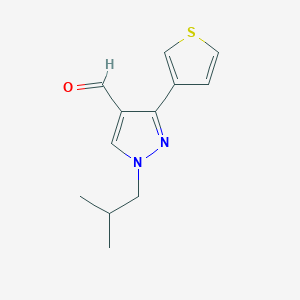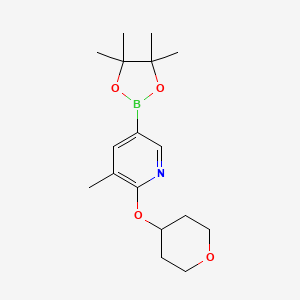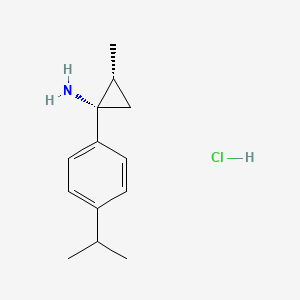
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine precursor reacts with a halogenated cyclopropane intermediate.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques to obtain high yields and purity.
化学反応の分析
Types of Reactions
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used in studies involving enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of (1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(1R,2S)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.
(1S,2R)-1-(4-Methylphenyl)-2-methylcyclopropan-1-amine hydrochloride: A similar compound with a different substituent on the phenyl ring.
(1S,2R)-1-(4-Isopropylphenyl)-2-ethylcyclopropan-1-amine hydrochloride: A similar compound with a different alkyl group on the cyclopropane ring.
Uniqueness
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an isopropyl group and a methyl group on the cyclopropane ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C13H20ClN |
|---|---|
分子量 |
225.76 g/mol |
IUPAC名 |
(1S,2R)-2-methyl-1-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)11-4-6-12(7-5-11)13(14)8-10(13)3;/h4-7,9-10H,8,14H2,1-3H3;1H/t10-,13+;/m1./s1 |
InChIキー |
FOAJLLVDCFAXQB-HTKOBJQYSA-N |
異性体SMILES |
C[C@@H]1C[C@]1(C2=CC=C(C=C2)C(C)C)N.Cl |
正規SMILES |
CC1CC1(C2=CC=C(C=C2)C(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B13348784.png)
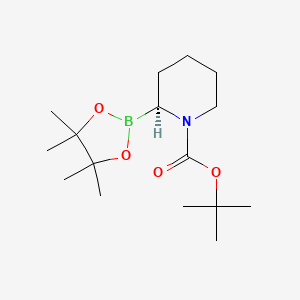

![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)

